molecular formula C11H10FN3 B1467395 (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine CAS No. 1247194-36-0

(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine

Cat. No. B1467395
CAS RN: 1247194-36-0
M. Wt: 203.22 g/mol
InChI Key: DJIYYQCJZLNYSV-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine” is a chemical compound that belongs to a class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies . For instance, a study reported the synthesis of 17 novel pyrimidine derivatives containing an amide moiety . The synthesis involved a series of reactions and the resulting compounds were evaluated for their antifungal activities .


Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine” can be analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compound can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Scientific Research Applications

  • Novel Antidepressant Drug Candidates : Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including those structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, displayed high selectivity for 5-HT1A receptors and potent antidepressant-like activity in rat models, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

  • Catalytic Applications : Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their conversion into unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Larvicidal Activity : A study by Gorle et al. (2016) on pyrimidine-linked morpholinophenyl derivatives, structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, demonstrated significant larvicidal activity against third instar larvae. These findings indicate potential applications in pest control (Gorle et al., 2016).

  • Bone Formation Enhancement : Pelletier et al. (2009) discovered a compound structurally akin to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine that targeted the Wnt beta-catenin signaling pathway, showing a dose-dependent increase in bone formation rate in rat models. This suggests its potential application in treating bone disorders (Pelletier et al., 2009).

  • Chemical Sensors : Zhang et al. (2019) synthesized a tri-(2-picolyl)amine functionalized triarylborane derivative for detecting anions in aqueous solutions. This research demonstrates the potential use of pyrimidine derivatives as components in chemical sensors for environmental monitoring (Zhang et al., 2019).

  • Metabolic Pathways in Drug Development : A study by Lindgren et al. (2013) on the biotransformation of β-secretase inhibitors, structurally related to (2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine, revealed unique metabolic pathways, including ring contraction of the pyrimidine ring. This research is significant for understanding the metabolism of aryl-pyrimidine–containing compounds in drug development (Lindgren et al., 2013).

  • Antifungal Agents : Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety and tested their antifungal activities against various pathogens. Some compounds showed higher antifungal activity compared to standard drugs, indicating their potential as antifungal agents (Wu et al., 2021).

Future Directions

The future directions for the research and development of “(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine” and its derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

(2-fluoro-5-pyrimidin-5-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-11-2-1-8(3-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIYYQCJZLNYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-(pyrimidin-5-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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